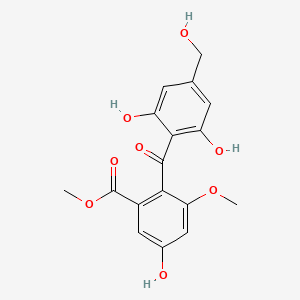

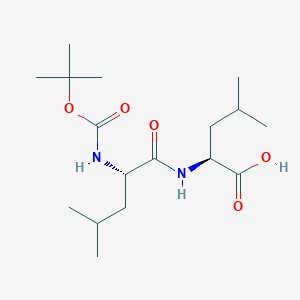

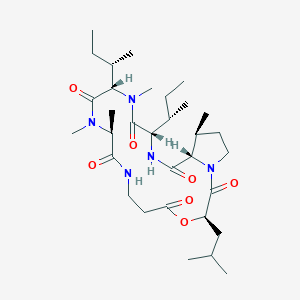

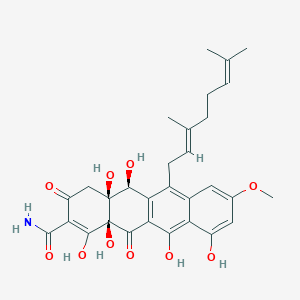

![molecular formula C23H31ClN4O3 B3025995 N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride CAS No. 119276-01-6](/img/structure/B3025995.png)

N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride

Vue d'ensemble

Description

Le Protonitazène (chlorhydrate) est un dérivé du benzimidazole ayant de puissants effets opioïdes. Il a été vendu sur Internet comme une drogue de synthèse depuis 2019 et a été identifié dans divers pays, notamment les pays européens, le Canada, les États-Unis et l'Australie . Le Protonitazène (chlorhydrate) est classé comme un nouvel opioïde de la sous-classe des benzimidazoles et est structurellement différent du fentanyl . Il a été développé par une société pharmaceutique suisse dans les années 1950 comme une alternative à la morphine mais n'a jamais été adopté en raison d'effets secondaires graves .

Mécanisme D'action

Target of Action

Protonitazene hydrochloride is a novel opioid of the benzimidazole subclass . Its primary targets are the µ- (MOR), ẟ- (DOR) and κ- (KOR) opioid receptors . These receptors are primarily found in the central nervous system and are involved in pain perception, reward, and addictive behaviors.

Mode of Action

Protonitazene hydrochloride acts as an agonist at the opioid receptors, meaning it binds to these receptors and activates them . This activation mimics the action of endogenous opioids, leading to a decrease in the perception of pain and potentially causing euphoria.

Result of Action

The activation of opioid receptors by Protonitazene hydrochloride leads to analgesic effects, similar to those of morphine and other opioids . . Overdose can lead to severe respiratory depression and death .

Action Environment

The action of Protonitazene hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can impact its efficacy and safety. Also, genetic factors can influence how an individual metabolizes the drug, potentially leading to variations in response .

Analyse Biochimique

Biochemical Properties

Protonitazene hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is rapidly metabolized in human liver microsomes (HLM) and human S9 (HS9) fractions . The metabolic phenotyping showed CYP2D6, CYP2B6, and CYP2C8 as the major hepatic enzymes responsible for the metabolism of Protonitazene hydrochloride .

Cellular Effects

Protonitazene hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Protonitazene hydrochloride exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Protonitazene hydrochloride shows changes in its effects. It is rapidly metabolized in both HLM and HS9 with over 95% depletion within 60 minutes .

Dosage Effects in Animal Models

The effects of Protonitazene hydrochloride vary with different dosages in animal models

Metabolic Pathways

Protonitazene hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as CYP2D6, CYP2B6, and CYP2C8 .

Méthodes De Préparation

La synthèse du Protonitazène (chlorhydrate) implique plusieurs étapes. La principale voie de synthèse comprend les étapes suivantes :

Formation du noyau benzimidazole : Elle implique la réaction de l'o-phénylène diamine avec un acide carboxylique approprié ou ses dérivés.

Nitration : Le noyau benzimidazole est ensuite nitré pour introduire le groupe nitro.

Alkylation : Le benzimidazole nitré est alkylé avec un halogénure d'alkyle approprié pour introduire le groupe propoxyphényle.

Réduction : Le groupe nitro est réduit en amine.

Formation du sel de chlorhydrate : La dernière étape implique la formation du sel de chlorhydrate par réaction de la base libre avec de l'acide chlorhydrique.

Analyse Des Réactions Chimiques

Le Protonitazène (chlorhydrate) subit plusieurs types de réactions chimiques :

Oxydation : Il peut être oxydé pour former divers produits d'oxydation.

Réduction : Le groupe nitro peut être réduit en amine.

Substitution : Le noyau benzimidazole peut subir des réactions de substitution pour introduire différents groupes fonctionnels.

Les réactifs et conditions courants utilisés dans ces réactions comprennent les acides forts, les bases et les agents réducteurs. Les principaux produits formés à partir de ces réactions comprennent divers benzimidazoles substitués et leurs dérivés .

4. Applications de la recherche scientifique

Le Protonitazène (chlorhydrate) a plusieurs applications de recherche scientifique :

Biologie : Il est étudié pour ses puissants effets opioïdes et son interaction avec les récepteurs opioïdes.

Médecine : Bien qu'il ne soit pas utilisé en clinique, il est étudié pour ses effets analgésiques potentiels.

5. Mécanisme d'action

Le Protonitazène (chlorhydrate) exerce ses effets en agissant comme un agoniste au niveau du récepteur mu-opioïde. Cette interaction conduit à l'activation du récepteur et à l'inhibition subséquente de la libération de neurotransmetteurs, ce qui entraîne des effets analgésiques et sédatifs . Les cibles moléculaires impliquées comprennent le récepteur mu-opioïde et les voies de signalisation associées .

Applications De Recherche Scientifique

Protonitazene (hydrochloride) has several scientific research applications:

Biology: It is studied for its potent opioid effects and its interaction with opioid receptors.

Medicine: Although not used clinically, it is researched for its potential analgesic effects.

Industry: It is used in forensic toxicology for the detection of novel synthetic opioids in biological samples.

Comparaison Avec Des Composés Similaires

Le Protonitazène (chlorhydrate) est structurellement similaire à d'autres dérivés du benzimidazole tels que l'étonitazène, la métonitazène et l'isotonitazène . Ces composés partagent une structure de base similaire mais diffèrent par leurs substituants, ce qui entraîne des variations de leur puissance et de leurs effets. Le Protonitazène (chlorhydrate) est unique en raison de ses substituants spécifiques, qui contribuent à sa haute puissance et à son profil pharmacologique distinct .

Composés similaires

- Étonitazène

- Métonitazène

- Isotonitazène

Propriétés

IUPAC Name |

N,N-diethyl-2-[5-nitro-2-[(4-propoxyphenyl)methyl]benzimidazol-1-yl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O3.ClH/c1-4-15-30-20-10-7-18(8-11-20)16-23-24-21-17-19(27(28)29)9-12-22(21)26(23)14-13-25(5-2)6-3;/h7-12,17H,4-6,13-16H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFAZCCRNXARMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601342657 | |

| Record name | Protonitazene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601342657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119276-01-6 | |

| Record name | Protonitazene hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119276016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protonitazene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601342657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protonitazene hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7BW6G9YJP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

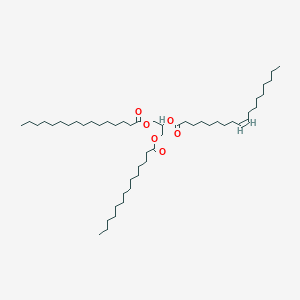

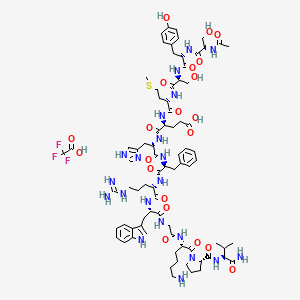

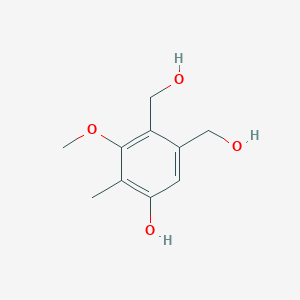

![12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B3025929.png)